REACTION_SMILES
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[C:19](=[O:20])([OH:21])[c:22]1[cH:23][cH:24][c:25]([N:28]=[C:29]=[S:30])[cH:26][cH:27]1.[NH2:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[NH:7][c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)[cH:14][cH:15][c:16]1[O:17][CH3:18]>>[NH:1]([c:2]1[cH:3][c:4]([C:5](=[O:6])[NH:7][c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)[cH:14][cH:15][c:16]1[O:17][CH3:18])[C:29]([NH:28][c:25]1[cH:24][cH:23][c:22]([C:19](=[O:20])[OH:21])[cH:27][cH:26]1)=[S:30]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(N=C=S)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(=O)Nc2ccccc2)cc1N
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Name
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Type
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product
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Smiles
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COc1ccc(C(=O)Nc2ccccc2)cc1NC(=S)Nc1ccc(C(=O)O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |